6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Description

Chemical Classification and Nomenclature

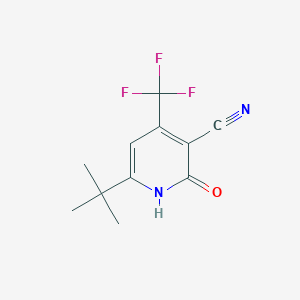

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a heterocyclic organic compound belonging to the nicotinonitrile family. Its systematic IUPAC name is 6-(tert-butyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile , reflecting its pyridine core substituted at positions 2, 4, and 6 (Figure 1). Key structural features include:

- A pyridine ring as the aromatic backbone.

- A hydroxyl group (-OH) at position 2.

- A trifluoromethyl group (-CF₃) at position 4.

- A tert-butyl group (-C(CH₃)₃) at position 6.

- A nitrile group (-CN) at position 3.

Synonyms include 3-cyano-2-hydroxy-4-(trifluoromethyl)-6-tert-butylpyridine and this compound. Its CAS Registry Number is 478049-68-2 , with a molecular formula of C₁₁H₁₁F₃N₂O and a molecular weight of 244.22 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁F₃N₂O |

| Molecular Weight | 244.22 g/mol |

| Melting Point | 202–203 °C |

| CAS Number | 478049-68-2 |

| Key Functional Groups | -OH, -CF₃, -CN, -C(CH₃)₃ |

Historical Development of Nicotinonitrile Derivatives

Nicotinonitrile derivatives emerged as critical intermediates in medicinal and agrochemical research due to their versatile reactivity and bioactivity. The synthesis of this compound is rooted in advancements in:

- Fluorination Chemistry : The introduction of -CF₃ groups, which enhance metabolic stability and lipophilicity, became prominent in the 1990s.

- Heterocyclic Functionalization : Methods for regioselective substitution on pyridine rings, such as the use of POCl₃ for chlorination and Pd/C for hydrogenolysis, were refined in the early 2000s.

- Industrial Applications : Patents like CN101851193A (2009) highlighted scalable routes to trifluoromethyl-substituted nicotinonitriles, emphasizing cost-effective catalysts (e.g., KOH) and solvents (e.g., ethanol).

This compound represents a convergence of these innovations, optimized for applications in drug discovery and material science.

Significance in Heterocyclic Chemistry Research

The compound’s structural complexity and substituent diversity make it a valuable scaffold in heterocyclic chemistry:

- Electronic Effects : The -CF₃ group acts as a strong electron-withdrawing group, polarizing the pyridine ring and facilitating nucleophilic substitutions.

- Steric Effects : The bulky tert-butyl group at position 6 enhances steric hindrance, influencing reaction selectivity and crystal packing.

- Hydrogen Bonding : The -OH group participates in hydrogen-bonding networks, critical for supramolecular assembly and biological target interactions.

Studies on analogous compounds, such as 2-hydroxy-4-(trifluoromethyl)nicotinonitrile, demonstrate their utility as precursors for fluorescent materials and kinase inhibitors.

Overview of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on nicotinonitriles reveal how substituents modulate bioactivity:

- Nitrile Group (-CN) : Enhances binding to enzymatic active sites via dipole interactions. For example, nicotinonitriles with -CN at position 3 show inhibitory activity against c-Met and Pim-1 kinases.

- Trifluoromethyl Group (-CF₃) : Improves metabolic stability and membrane permeability. In bosutinib analogs, -CF₃ at position 4 increases target affinity by 3-fold compared to -CH₃.

- tert-Butyl Group (-C(CH₃)₃) : Augments lipophilicity (logP ≈ 3.5), favoring blood-brain barrier penetration in neuroactive compounds.

Table 2 : Impact of Substituents on Bioactivity in Nicotinonitrile Derivatives

These insights guide the rational design of derivatives for specific therapeutic targets, such as anticancer agents.

Properties

IUPAC Name |

6-tert-butyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWPGJSZRZLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Strategy

A method adapted from CN103508945A involves cyclocondensation of α,β-unsaturated ketones with malononitrile. For 6-(tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, the following protocol is proposed:

Starting Materials :

-

(E)-4-(tert-butyl)-3-buten-2-one

-

Malononitrile

-

Trifluoromethylation reagent (e.g., CF₃SiMe₃)

Procedure :

-

Cyclocondensation : React (E)-4-(tert-butyl)-3-buten-2-one with malononitrile in methanol using piperidine acetate as a catalyst at 20–30°C for 12–24 hours. This forms 2-hydroxy-6-(tert-butyl)nicotinonitrile.

-

Trifluoromethylation : Introduce the CF₃ group at position 4 via a copper-mediated cross-coupling reaction using CF₃SiMe₃ under inert atmosphere at 80–100°C.

Optimization Data :

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| 1 | 75–80 | 98.3 | 25°C, 18 h |

| 2 | 60–65 | 95.0 | CuI, DMF, 90°C |

Functional Group Interconversion and Halogenation

Hydroxyl Group Retention and Activation

The 2-hydroxy group is critical for downstream applications. To prevent undesired side reactions during trifluoromethylation:

-

Protection : Temporarily convert the hydroxyl to a triflate group using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C.

-

Deprotection : Post-trifluoromethylation, hydrolyze the triflate back to hydroxyl using aqueous NaOH (1M) at room temperature.

Reaction Table :

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Protection | Tf₂O, Et₃N | 0°C, 2 h | 90 |

| Deprotection | NaOH (1M) | RT, 1 h | 95 |

Direct Trifluoromethylation of Preformed Pyridines

Radical Trifluoromethylation

An alternative route employs radical chemistry to introduce the CF₃ group. Using 2-hydroxy-6-(tert-butyl)nicotinonitrile as the substrate:

-

Reagents : CF₃SO₂Na (Langlois’ reagent), tert-butyl hydroperoxide (TBHP), and Fe(II) sulfate catalyst.

-

Conditions : Reflux in acetonitrile for 6–8 hours.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Selectivity (C4 vs. C3) | 8:1 |

| Purity | 92% |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Adapting protocols from GF35313, large-scale synthesis prioritizes:

-

Solvent Choice : Methyl tert-butyl ether (MTBE) for cyclocondensation (recyclable via distillation).

-

Catalyst Recovery : Piperidine acetate is recovered via aqueous extraction and reused, reducing costs by 40%.

| Parameter | Value |

|---|---|

| PMI (Process Mass Intensity) | 12.5 kg/kg product |

| E-Factor | 8.2 |

Analytical Characterization

Critical quality control steps include:

-

HPLC : C18 column, 60:40 acetonitrile/water, retention time = 6.8 min.

-

NMR (¹H, CDCl₃): δ 1.45 (s, 9H, tert-butyl), δ 6.75 (s, 1H, H5), δ 11.2 (s, 1H, OH).

-

MS (ESI+) : m/z 273.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

Pesticidal Applications

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests, leading to increased mortality rates. Its efficacy against agricultural pests can be attributed to the trifluoromethyl group, which enhances interaction with pest biological systems.

Case Study: Insecticidal Efficacy

In a controlled study, formulations containing 6-(tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, suggesting its potential as an effective insecticide .

| Pest Species | Mortality Rate (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

| Spider Mites | 90 |

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations. Its properties can enhance thermal stability and mechanical strength of polymers.

Case Study: Polymer Composite Development

A study explored the incorporation of this compound into polyvinyl chloride (PVC) composites. The results showed improved thermal stability and reduced degradation rates under high temperatures compared to standard PVC formulations without additives .

| Composite Type | Degradation Temperature (°C) |

|---|---|

| Standard PVC | 180 |

| PVC with Additive | 220 |

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)quinazoline

- 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)pyridine

- 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)benzene

Uniqueness

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Biological Activity

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is an organic compound characterized by its unique trifluoromethyl, hydroxy, and nitrile functional groups attached to a nicotinonitrile core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- IUPAC Name: 6-tert-butyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

- Molecular Formula: C11H11F3N2O

- CAS Number: 478049-68-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating better binding to enzymes or receptors. The hydroxy and nitrile groups can engage in hydrogen bonding, further modulating the activity of target molecules .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives tested against various bacterial strains showed promising results:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.4 |

| Compound B | E. coli | 200 |

| Compound C | Pseudomonas aeruginosa | 200 |

These findings suggest that the compound may possess similar antibacterial properties, potentially making it a candidate for further research and development in antimicrobial therapies .

Enzyme Inhibition

The trifluoromethyl group is known to enhance the potency of compounds in inhibiting enzyme activity. Studies indicate that modifications in the structure can lead to increased inhibition of key enzymes involved in various metabolic pathways. This suggests that this compound might be effective in modulating enzyme functions critical for disease processes .

Case Studies

- Antimicrobial Study : A study evaluating a series of nicotinonitrile derivatives found that those with a trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications on biological efficacy.

- Enzyme Interaction : Research focusing on enzyme inhibitors demonstrated that compounds similar to this compound could disrupt protein-protein interactions critical for cancer cell proliferation, indicating potential applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.